Mth-DL-leucine

Vue d'ensemble

Description

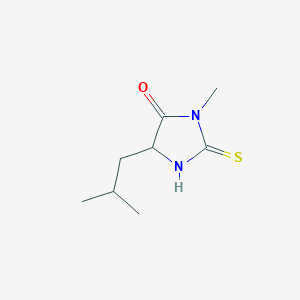

Mth-DL-leucine is an organic compound belonging to the class of imidazolidinones This compound is characterized by the presence of a thioxo group (a sulfur atom double-bonded to a carbon atom) and a substituted imidazolidinone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Mth-DL-leucine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted urea with a thiocarbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the imidazolidinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

Mth-DL-leucine undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding imidazolidinone without the thioxo group.

Substitution: The methyl and isobutyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Imidazolidinone derivatives.

Substitution: Various substituted imidazolidinones depending on the reagents used.

Applications De Recherche Scientifique

Biochemical Applications

Protein Sequencing

Mth-DL-leucine plays a crucial role in the Edman degradation technique, which is a method used for protein sequencing. This technique involves the sequential removal of amino acids from the N-terminus of a protein, allowing researchers to determine the amino acid sequence. This compound is specifically utilized due to its stability and compatibility with various chemical reactions involved in this process .

Neurodegenerative Disease Research

Acetyl-DL-Leucine in Lysosomal Storage Disorders

Acetyl-DL-leucine (ADLL), which includes this compound as a component, has been studied for its disease-modifying effects in lysosomal storage disorders such as Niemann-Pick disease type C (NPC) and GM2 gangliosidosis. Clinical trials have shown that ADLL can slow disease progression and improve neurological symptoms in patients with these conditions.

-

Case Study: Niemann-Pick Disease Type C

In a study involving NPC patients treated with ADLL (5 g/day), significant improvements were observed in neurological domains after 12 months of treatment. Patients exhibited stabilization or improvement in motor functions and cognitive abilities . - Table 1: Clinical Outcomes of ADLL Treatment in NPC Patients

| Parameter | Baseline | 12 Months Post-Treatment | Change |

|---|---|---|---|

| Gait Improvement | Yes | Yes | Maintained |

| Cognitive Function | Moderate | Improved | Significant |

| Neurological Symptoms | Severe | Mild | Marked Improvement |

Metabolic Health

Leucine Supplementation and Cancer Cachexia

Research indicates that leucine supplementation, including this compound, may help mitigate symptoms associated with cancer cachexia—a syndrome characterized by weight loss and muscle wasting. Studies have shown that leucine-rich diets can modulate metabolic pathways, potentially improving energy production and reducing hypermetabolic states in tumor-bearing hosts .

-

Case Study: Walker-256 Tumor-Bearing Rats

In a study with Walker-256 tumor-bearing rats receiving a leucine-enriched diet (18% protein + 3% leucine), significant modulation of mitochondrial biogenesis was observed. This led to improved energy production and an enhanced immune response . - Table 2: Effects of Leucine-Rich Diet on Metabolic Profile

| Parameter | Control Group | Leucine-Enriched Group | Change |

|---|---|---|---|

| Oxygen Consumption | Baseline | Increased | +20% |

| Mitochondrial Proteins | Low | Preserved | Significant |

| Inflammatory Cytokines | Elevated | Reduced | Significant |

Potential Future Applications

Research into the applications of this compound continues to evolve, with ongoing studies exploring its effects on various conditions beyond lysosomal storage disorders and cancer cachexia. The unique properties of this compound suggest potential therapeutic roles in metabolic disorders and neuroprotection.

Mécanisme D'action

The mechanism of action of Mth-DL-leucine involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The imidazolidinone ring structure also allows for interactions with various biological pathways, contributing to its overall effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methyl-5-(2-methylpropyl)-4-imidazolidinone: Lacks the thioxo group, leading to different chemical reactivity.

2-Thioxo-4-imidazolidinone: Similar structure but without the methyl and isobutyl substitutions.

Uniqueness

Mth-DL-leucine is unique due to the presence of both the thioxo group and the specific substitutions on the imidazolidinone ring

Activité Biologique

Mth-DL-leucine, also known as acetyl-DL-leucine, is a modified amino acid that has gained attention for its potential neuroprotective effects and its role in various biological processes. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant case studies.

This compound functions primarily through its influence on cellular signaling pathways and protein synthesis. The compound is known to activate the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which plays a crucial role in regulating protein synthesis and cell growth. Research indicates that this compound can stimulate the phosphorylation of key proteins such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1), leading to enhanced translation of specific mRNAs involved in muscle metabolism and contraction .

Key Findings:

- Protein Synthesis : this compound enhances protein synthesis in skeletal muscle by modulating mTORC1-dependent and -independent pathways .

- Neuroprotective Effects : The compound has shown promise in preventing neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation .

Parkinson's Disease

Recent studies have highlighted the efficacy of acetyl-DL-leucine in halting the progression of Parkinson's disease during its prodromal stage. In two notable case studies published in Nature Communications, patients exhibiting REM Sleep Behavior Disorder (RBD), an early indicator of Parkinson's, demonstrated significant improvements in clinical markers after treatment with acetyl-DL-leucine over 22 months. These findings suggest that the compound may alter disease trajectories by restoring dopaminergic function .

Lysosomal Storage Disorders

Acetyl-DL-leucine has also been evaluated for its effects on lysosomal storage disorders such as Niemann-Pick disease type C1. A study indicated that when combined with standard care, acetyl-DL-leucine significantly slowed disease progression and improved neurological functions in affected patients .

Case Studies

Propriétés

IUPAC Name |

3-methyl-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS/c1-5(2)4-6-7(11)10(3)8(12)9-6/h5-6H,4H2,1-3H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUATVCMZVINTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N(C(=S)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910376 | |

| Record name | 3-Methyl-5-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-72-8 | |

| Record name | 4-Imidazolidinone, 3-methyl-5-(2-methylpropyl)-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-5-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.